molecular formula C32H24N6Na3O11S3 B11990405 trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate

trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate

Cat. No.: B11990405
M. Wt: 833.7 g/mol
InChI Key: ISKHIWSUDPZKOU-UHFFFAOYSA-N
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Description

Trisodium 5-amino-3-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate is a complex organic compound known for its vibrant color properties. This compound is often used as a dye due to its intense coloration and stability. It is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium 5-amino-3-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the formation of the desired product. The final product is then purified through crystallization or other separation techniques to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-amino-3-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids and controlled temperatures.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the introduced functional groups.

Scientific Research Applications

Trisodium 5-amino-3-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its interaction with other molecules, allowing it to act as a chromophore in dye applications. The sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological staining or interacting with fibers in textile dyeing.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 8-hydroxy-1,3,6-pyrenetrisulfonate
  • Trisodium 4-amino-3-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate

Uniqueness

Trisodium 5-amino-3-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate stands out due to its specific structural arrangement, which imparts unique color properties and stability. The presence of multiple sulfonate groups enhances its solubility and makes it particularly suitable for applications requiring water-soluble dyes.

Properties

Molecular Formula

C32H24N6Na3O11S3

Molecular Weight

833.7 g/mol

InChI

InChI=1S/C32H24N6O11S3.3Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;

InChI Key

ISKHIWSUDPZKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na].[Na].[Na]

Origin of Product

United States

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